biological activity of novel chromen-4-one derivatives
biological activity of novel chromen-4-one derivatives
An In-depth Technical Guide to the Biological Activity of Novel Chromen-4-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chromen-4-one (or chromone) scaffold is a privileged heterocyclic structure that forms the core of numerous natural products and synthetic compounds of significant medicinal interest.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point in the quest for novel therapeutic agents.[3][4] This technical guide provides a detailed exploration of the multifaceted pharmacological properties of novel chromen-4-one derivatives, with a primary focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. We delve into the underlying molecular mechanisms, present quantitative data for comparative analysis, and provide robust, validated experimental protocols for their biological evaluation. The narrative synthesizes field-proven insights with technical accuracy to empower researchers and drug development professionals in advancing the therapeutic potential of this versatile scaffold.
Introduction: The Chromen-4-one Scaffold – A Privileged Structure in Medicinal Chemistry
Chromen-4-one consists of a benzene ring fused to a pyran-4-one ring. This core structure is abundant in nature, most notably as the backbone of flavonoids.[5] The inherent biological activity of natural chromones has spurred extensive research into synthetic derivatives, aiming to enhance potency, selectivity, and pharmacokinetic profiles.[6] The structural versatility of the chromone ring allows for substitutions at various positions, leading to a vast chemical space for drug discovery.[2][7] These modifications profoundly influence the molecule's interaction with biological targets, leading to a wide spectrum of pharmacological effects.[1][8] This guide focuses on the most promising of these activities and the methodologies used to validate them.
Major Biological Activities and Mechanisms of Action
Novel chromen-4-one derivatives have demonstrated potent activity across several therapeutic areas. Their mechanisms are often multifaceted, involving the modulation of key signaling pathways and enzymes.
Anticancer Activity
Chromen-4-ones are a significant class of compounds investigated for their anticancer potential, exhibiting cytotoxicity against a wide array of human cancer cell lines.[9][10] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of cell cycle progression, and modulation of critical signaling pathways.[11][12]
Key Mechanisms:
-
Induction of Apoptosis: Many chromone derivatives trigger programmed cell death. For instance, epiremisporine H, a chromone from Penicillium citrinum, markedly induces apoptosis in HT-29 colon cancer cells through a mechanism dependent on mitochondria and caspase-3.[11] Other derivatives have been shown to induce apoptosis through the inhibition of redox-sensitive transcription factors like NF-κB.[13]
-
Inhibition of Signaling Pathways: The PI3K/Akt pathway, crucial for cell survival and proliferation, is a common target. Certain copper(II) complexes of 3-formylchromone Schiff bases have been shown to be potent inhibitors of the PKB (Akt) protein, leading to reduced cell viability in pancreatic, breast, and prostate cancer cells.[13]
-
Telomerase Inhibition: Telomerase is an enzyme crucial for cancer cell immortality. A series of trimethoxyphenyl-4H-chromen derivatives have been designed as telomerase inhibitors that act by downregulating the expression of dyskerin, a protein essential for telomerase stability and function.[12]
Quantitative Anticancer Data:
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative chromen-4-one derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Epiremisporine H (3) | HT-29 (Colon) | 21.17 ± 4.89 | [11] |
| Epiremisporine H (3) | A549 (Lung) | 31.43 ± 3.01 | [11] |
| Chromone Derivative 5i | Hela (Cervical) | 2.1 | [12] |
| Chromone Derivative 5i | SMMC-7721 (Liver) | 3.5 | [12] |
| Copper Complex 7 | COLO 357 (Pancreatic) | ~10 | [13] |
| Chromone Amide A1 | MCF-7 (Breast) | 37.13 µg/ml | [14] |
Signaling Pathway Visualization:
The diagram below illustrates the inhibition of the PI3K/Akt pathway, a key mechanism for the anticancer activity of certain chromen-4-one derivatives.
Caption: Inhibition of the PI3K/Akt signaling pathway by chromen-4-one derivatives.
Anti-inflammatory Activity
Chromones are potent anti-inflammatory agents that interfere with multiple targets in the inflammatory cascade.[3][6] Their activity stems from the ability to inhibit the production of pro-inflammatory mediators and modulate key signaling pathways in immune cells like macrophages.[15][16]
Key Mechanisms:
-
Inhibition of Inflammatory Mediators: Derivatives have been shown to significantly reduce the production of nitric oxide (NO), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[4][15]
-
Modulation of MAPK Pathways: A novel derivative, DCO-6, was found to exert its anti-inflammatory effects by inhibiting the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[15][16] By impairing the production of intracellular reactive oxygen species (ROS), it disrupts the formation of the TRAF6-ASK1 complex, a critical upstream event for p38 MAPK activation, without directly inhibiting the p38 kinase itself.[15][16]
-
COX/LOX Inhibition: Some chromone derivatives are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively.[3][6] Certain 2-phenyl-4H-chromen-4-ones have been specifically designed as selective COX-2 inhibitors.[17]
Quantitative Anti-inflammatory Data:
The following table presents the IC50 values for the inhibition of NO production by various chromen-4-one derivatives in LPS-stimulated RAW 264.7 macrophage cells.
| Compound/Derivative | NO Production Inhibition IC50 (µM) | Reference |
| 2-(2-phenethyl)chromone dimers | 7.0 - 12.0 | [4] |
| Diphenolic chromone derivatives | Potent inhibitory activity | [16] |
| DCO-6 | Significantly reduced NO production | [15][16] |
Signaling Pathway Visualization:
This diagram illustrates the mechanism of anti-inflammatory action via inhibition of the TRAF6-ASK1-p38 pathway.
Caption: Inhibition of ROS-dependent TRAF6-ASK1-p38 pathway.
Antimicrobial Activity
The chromen-4-one scaffold is present in many compounds with significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal strains.[4][18][19]
Key Insights:
-
Broad-Spectrum Activity: Hydrazone derivatives of 3-formyl chromone and their metal complexes have shown potent activity against S. aureus, B. subtilis, P. aeruginosa, E. coli, and C. albicans.[18]
-
Structural Importance: The presence of phenolic hydroxyl groups and the 4-oxo group in the chromone structure are often credited for the observed antimicrobial effects.[19]
-
Antitubercular Potential: Beyond general antimicrobial activity, certain 4H-chromen-4-one derivatives have been specifically evaluated as agents against both drug-sensitive and multidrug-resistant tuberculosis.[20]
Quantitative Antimicrobial Data:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative chromen-4-one derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Chromone hydrazone complex (5) | S. aureus | 15.6 | [18] |
| Chromone hydrazone complex (5) | E. coli | 15.6 | [18] |
| Chromone hydrazone complex (5) | C. albicans | 15.6 | [18] |
| 2-styrylchromone (15) | Various bacteria | Moderate Activity | [5] |
| Chromone Amide A1 | E. coli | 100 | [14] |
| Chromone Amide A1 | P. vulgaris | 100 | [14] |
Antioxidant Activity
Many chromone derivatives are potent antioxidants, capable of scavenging free radicals and protecting cells from oxidative stress.[21] This activity is closely linked to their chemical structure.
Key Mechanisms & SAR:
-
Radical Scavenging: Chromones, particularly those with phenolic hydroxyl groups, can donate a hydrogen atom to free radicals (like DPPH or ABTS), neutralizing them and terminating the radical chain reaction.[5][18]
-
Structure-Activity Relationship (SAR): The antioxidant capacity of 2-styrylchromones and 3-hydroxychromones is directly correlated with the number and position of phenolic hydroxyl groups on the scaffold.[5][19] The 4-oxo group and the C2-C3 double bond are also considered important features for this activity.[19]
Quantitative Antioxidant Data:
The following table shows the IC50 values for the free radical scavenging activity of various chromone derivatives.
| Compound/Derivative | Assay | IC50 | Reference |
| Chromone hydrazones | DPPH/ABTS | Lower than Trolox (standard) | [18] |
| 2-styrylchromone (16) | Superoxide radical | Better than Vitamin C/E | [5] |
| Chromone Amide A5 | DPPH | 0.5 µg/ml | [14] |
Methodologies for Biological Evaluation
The validation of biological activity requires robust and reproducible experimental protocols. This section provides step-by-step methodologies for key assays.
Experimental Workflow Visualization:
The following diagram outlines a general workflow for the synthesis and biological screening of novel chromen-4-one derivatives.
Caption: General workflow for discovery of bioactive chromen-4-ones.
In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which is soluble in DMSO. The absorbance of the purple solution is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the chromen-4-one derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.[9]
Anti-inflammatory Activity Assessment (Griess Assay for Nitric Oxide)
Principle: This assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO). The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Pre-treatment: Treat the cells with various concentrations of the chromen-4-one derivatives for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce NO production.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate in the dark for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Ensure that the observed reduction in NO is not due to cytotoxicity by performing a concurrent MTT assay.[9]
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
Principle: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of each chromen-4-one derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (microbes, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest compound concentration in which no visible turbidity (growth) is observed. This can be determined by visual inspection or by measuring the absorbance at 600 nm.
In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor. The stable DPPH radical has a deep violet color, which turns to pale yellow upon reduction by an antioxidant.
Protocol:
-
Reagent Preparation: Prepare a ~60 µM solution of DPPH in methanol. Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm. A blank containing only methanol is used for baseline correction.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. Determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[14]
Structure-Activity Relationship (SAR) and Future Perspectives
The extensive research on chromen-4-one derivatives has yielded valuable insights into their structure-activity relationships:
-
Antioxidant/Antimicrobial Activity: The presence and number of phenolic hydroxyl groups are critical for antioxidant and antimicrobial activities.[5][19]
-
Anticancer Activity: For ABCG2 inhibition, a 4-bromobenzyloxy substituent at position 5 and a methoxyindole moiety were found to be important.[7] For cytotoxicity, specific substitutions on attached phenyl or benzylidene rings can dramatically increase potency.[2]
-
Anti-inflammatory Activity: For COX-2 inhibition, a methylsulfonyl pharmacophore at the para-position of a C-2 phenyl ring and the size of the substituent at the C-3 position are key determinants of activity and selectivity.[17]
The chromen-4-one scaffold remains a highly promising platform for the development of new drugs. Future research will likely focus on the synthesis of hybrid molecules combining the chromone core with other pharmacophores to achieve multi-target activity, particularly in complex diseases like cancer.[14] Further exploration of their potential as neuroprotective and antiviral agents is also warranted. The continued application of computational modeling alongside synthetic and biological studies will undoubtedly accelerate the discovery of next-generation chromen-4-one-based therapeutics.
References
-
Abdel-Rahman, L. H., et al. (2017). Design, synthesis, antimicrobial and antioxidant activity of 3-formyl chromone hydrazone and their metal (II) complexes. Journal of Molecular Structure, 1134, 869-880. [Link]
-
Tseng, Y.-H., et al. (2021). Anti-Cancer and Anti-Inflammatory Activities of Three New Chromone Derivatives from the Marine-Derived Penicillium citrinum. Marine Drugs, 19(8), 421. [Link]
-
Singh, S., et al. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075. [Link]
-
Liu, H., et al. (2012). A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE, 7(8), e37168. [Link]
-
Keri, R. S., et al. (2014). Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. Der Pharma Chemica, 6(5), 338-346. [Link]
-
Gundu, C., et al. (2017). Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity. PharmaInfo. [Link]
-
Bou-Abdallah, J., et al. (2021). Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities. Bioorganic Chemistry, 114, 105078. [Link]
-
Nabavi, S. F., et al. (2020). Human health-related properties of chromones: an overview. Natural Product Research, 34(20), 2963-2967. [Link]
-
Liu, H., et al. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. PLoS ONE, 7(8), e37168. [Link]
-
Bezerra Filho, C. d. S. M., et al. (2021). A Review on Chemical and Biological Studies of 4-Chromanone Derivatives. Request PDF. [Link]
-
Keri, R. S., et al. (2015). Synthesis, in vitro antioxidant and antimicrobial evaluation of 3-hydroxy chromone derivatives. Asian Journal of Pharmaceutical and Clinical Research, 8(1), 229-234. [Link]
-
Valdameri, G., et al. (2013). Structure–Activity Relationships of Chromone Derivatives toward the Mechanism of Interaction with and Inhibition of Breast Cancer Resistance Protein ABCG2. Journal of Medicinal Chemistry, 57(1), 112-125. [Link]
-
Matos, M. J., et al. (2015). Biological and Medicinal Properties of Natural Chromones and Chromanones. Current Topics in Medicinal Chemistry, 15(2), 106-126. [Link]
-
Zhang, G., et al. (2017). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1076-1081. [Link]
-
Zarghi, A., & Kakhki, S. (2020). Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives as Selective Cyclooxygenase-2 Inhibitors. Scientia Pharmaceutica, 88(4), 46. [Link]
-
Patil, R. B., & Sawant, S. D. (2015). Review on Chromen derivatives and their Pharmacological Activities. International Journal of Pharmaceutical Sciences Review and Research, 33(1), 133-141. [Link]
-
Ramanjaneyulu, K., et al. (2016). Synthesis, Antioxidant, Antibacterial and Cytotoxic Activity of Novel Chromone Derivatives. Der Pharma Chemica, 8(1), 324-331. [Link]
-
Banerjee, S., et al. (2006). Synthesis, Molecular Characterization, and Biological Activity of Novel Synthetic Derivatives of Chromen-4-one in Human Cancer Cells. Journal of Medicinal Chemistry, 49(13), 3955-3963. [Link]
-
Al-Ostath, A., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 584. [Link]
-
Belhadj, F., et al. (2021). Synthesis and Biological Evaluation of New Chromenes and Chromeno[2,3-d] pyrimidines. South African Journal of Chemistry, 75, 142-148. [Link]
-
Chen, Y.-L., et al. (2023). One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative. Molecules, 28(7), 3121. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. iris.unina.it [iris.unina.it]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pharmainfo.in [pharmainfo.in]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 17. researchgate.net [researchgate.net]
- 18. academia.edu [academia.edu]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
